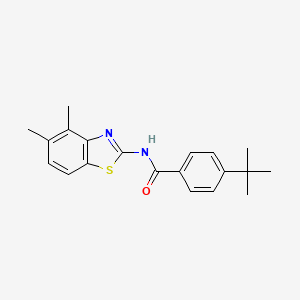

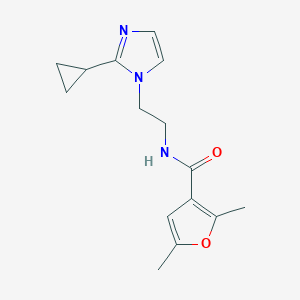

![molecular formula C13H23NO5 B2939137 3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid CAS No. 1909288-53-4](/img/structure/B2939137.png)

3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

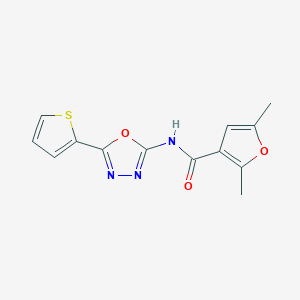

The compound “3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid” is a complex organic molecule. It contains a total of 45 bonds, including 22 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, and 1 five-membered ring. The functional groups present in this molecule include 2 aliphatic carboxylic acids, 1 aliphatic (thio-) carbamate, 2 hydroxyl groups, and 1 aliphatic ether .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a five-membered oxazolidine ring. The presence of the oxazolidine ring, which is a heterocyclic compound containing nitrogen and oxygen, adds to the complexity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 273.33 and a molecular formula of C13H23NO5 . Other specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis of Enantiomerically Pure Compounds

The compound is utilized in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs). It's involved in the bromination of cyclic acetals derived from α-amino acids and α- or β-hydroxy acids, leading to products that can be converted into chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid (Zimmermann & Seebach, 1987).

Synthesis of D-ribo-phytosphingosine

It plays a role in the high-yield synthesis of D-ribo-phytosphingosine, a compound with relevance in biochemistry and pharmacology. This involves a process using microwave-enhanced cross metathesis as a key step in chain elongation (Lombardo, Capdevila, Pasi, & Trombini, 2006).

Chiral Auxiliary in Synthesis

The compound is used as a chiral auxiliary in the synthesis of various organic compounds. This includes the synthesis of (4S)‐4‐(1‐Methylethyl)‐5,5‐Diphenyl‐2‐Oxazolidinone, highlighting its versatility in organic synthesis (Brenner, Vecchia, Leutert, & Seebach, 2003).

Enantioselective Synthesis of Amino Acid Derivatives

It's utilized in the enantioselective synthesis of amino acid derivatives, specifically β-alanine derivatives. This synthesis involves electrophilic attack upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, showcasing its importance in the production of chiral amino acids (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).

Preparation of Chiral Oxazolidin-2-ones

The compound is involved in the one-pot preparation of chiral oxazolidin-2-ones, which are valuable both as chiral auxiliaries and for their biological activity in pharmaceuticals (Barta, Sidler, Somerville, Weissman, Larsen, & Reider, 2000).

Synthesis of Functionalized Amino Acid Derivatives

It has been used in the synthesis of functionalized amino acid derivatives, which were evaluated for their potential as anticancer agents. This highlights its role in the development of new pharmaceutical compounds (Kumar et al., 2009).

Eigenschaften

IUPAC Name |

3-[(4R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9(6-7-10(15)16)8-18-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCSPPQQGFVQPU-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CCC(=O)O)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)CCC(=O)O)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

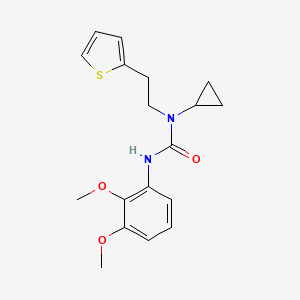

![7-chloro-5-(4-fluorophenyl)-4-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2939056.png)

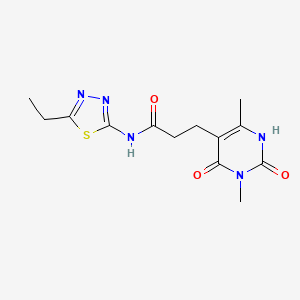

![N-(3-acetylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2939071.png)

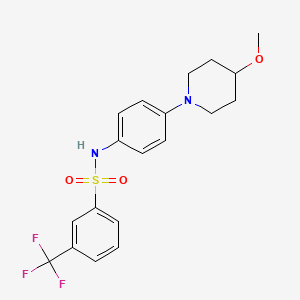

![3-benzyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939072.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2939073.png)